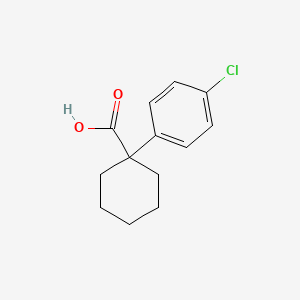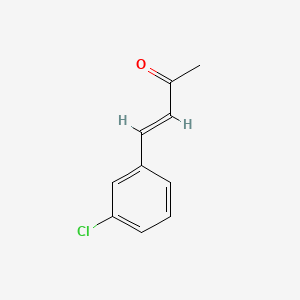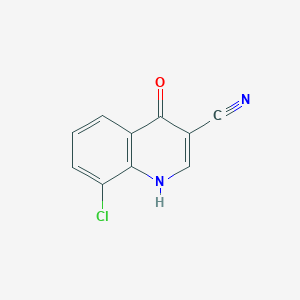
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Übersicht
Beschreibung
“8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H5ClN2O . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of quinoline derivatives, including “8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile”, has been a topic of interest in medicinal chemistry . Various synthetic methodologies have been developed and reported for the production of quinoline derivatives . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at different positions on the quinoline nucleus .Molecular Structure Analysis
The molecular structure of “8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is characterized by a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a chlorine atom, a nitrile group, and a carbonyl group .Chemical Reactions Analysis
Quinoline derivatives, including “8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile”, are known to undergo various chemical reactions . The reactivity of these compounds depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” include its molecular weight, which is 204.61 g/mol, and its molecular formula, which is C10H5ClN2O . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, may be available from specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Optoelectronic and Nonlinear Properties
8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile and its derivatives have been studied for their potential in optoelectronic applications. Their structural, electronic, optical, and charge transport properties have been explored using density functional theory (DFT) and time-dependent DFT. These compounds exhibit promising multifunctional material characteristics due to their efficient absorption wavelengths and better hole transport tendency, which are crucial for optoelectronic devices (Irfan et al., 2020).
Chemical Reactivity and Hydrolysis
The hydrolysis of the nitrile moiety in related quinoline carbonitriles has been investigated to understand their chemical reactivity. This study provides insights into the reaction mechanisms and potential chemical transformations of these compounds, which can be applied in various synthetic and medicinal chemistry contexts (Basafa et al., 2021).
Corrosion Inhibition
Quinoline derivatives, including those related to 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, have shown effectiveness as corrosion inhibitors for metals. Computational studies have demonstrated their adsorption and inhibition properties, suggesting their potential in protecting metals from corrosion, which is vital for industrial applications (Erdoğan et al., 2017).
Antifungal and Antimicrobial Properties
Synthesized analogs of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile have been evaluated for their antifungal properties, indicating the potential use of these compounds in developing new antimicrobial agents. This research opens avenues for further exploration into the medicinal applications of quinoline derivatives (Gholap et al., 2007).
Synthesis and Chemical Transformations
The synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including those similar to 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, have been extensively reviewed. This body of work provides a comprehensive overview of the synthetic methods and applications of these compounds in producing biologically active molecules, highlighting their significance in synthetic chemistry (Mekheimer et al., 2019).
Wirkmechanismus
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of this compound, exhibit a wide range of biological activities . They have been used in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .
Mode of Action
They form four- and six-covalent complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+ . This suggests that 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile may interact with its targets in a similar manner.
Biochemical Pathways
8-hydroxyquinolines have been found to exhibit antimicrobial, anticancer, and antifungal effects . This suggests that they may affect a variety of biochemical pathways related to these biological activities.
Pharmacokinetics
The molecular weight of the compound is 2046125 , which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
8-hydroxyquinolines have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile may have similar effects.
Safety and Hazards
The safety and hazards associated with “8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” are indicated by the GHS07 pictogram . The compound has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, as indicated by the precautionary statements .
Zukünftige Richtungen
The future directions in the research of “8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” and other quinoline derivatives involve the development of novel synthetic methodologies and the exploration of their therapeutic potential . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time, indicating the ongoing interest in this field .
Eigenschaften
IUPAC Name |
8-chloro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCSVGOSWWHTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640889 | |
| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61338-25-8 | |
| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



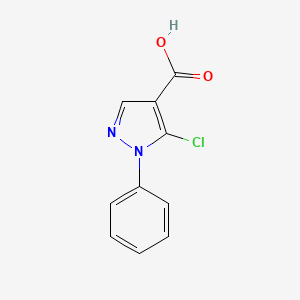
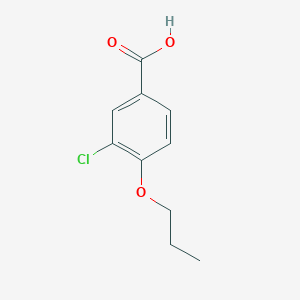



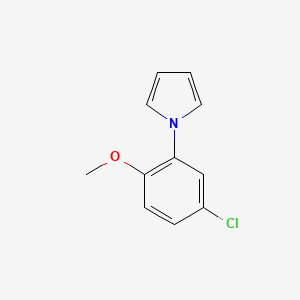
![[(3-Chloro-1,1'-biphenyl-4-yl)oxy]acetic acid](/img/structure/B3024722.png)
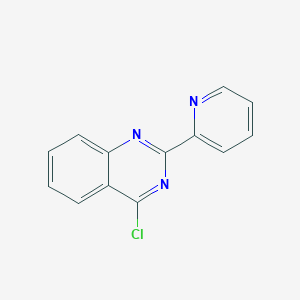

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B3024726.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024729.png)

